REACTION_CXSMILES
|
Cl[C:2]1([CH2:10][CH:11]=[CH2:12])[C:7](=[O:8])[CH2:6][CH2:5][CH2:4]C1=O>C1(C)C(C)=CC=CC=1>[CH2:10]([C:2]1[C:7](=[O:8])[CH2:6][CH2:5][CH:4]=1)[CH:11]=[CH2:12]
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(CCCC1=O)=O)CC=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Anhydrous powdered sodium carbonate (670 g) and 1300 ml of dry (alumina) xylene
|
Type
|
CUSTOM
|
Details
|
, three-necked flask equipped with a Dean-Stark trap, condenser, vibra-mixer
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
that strong refluxing
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the sodium carbonate cake washed thoroughly with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and careful fractionization of the residual oil
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C=1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.8 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |